N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide

Medicinal Chemistry Chemical Biology Fragment-based Drug Design

SAR studies on antitubercular 2,5-dimethylpyrroles and CCR3-targeting morpholin-acetamides are often constrained by the unavailability of analogs that combine both pharmacophores in a single, unexplored scaffold. This compound directly addresses this gap: - Integrates the validated antitubercular 2,5-dimethylpyrrole core (literature MIC: 0.125-2 μg/mL against MDR-TB) with a morpholin-2-ylmethyl-acetamide side chain from the GSK CCR3 antagonist patent family, enabling dual-target SAR exploration. - Offers a calculated LogP of ~0.97 and 3 H-bond acceptors, making it a suitable physicochemical probe for oral bioavailability optimization. - Serves as a fully characterized reference standard for Mannich-type aminoalkylation of 2,5-dimethylpyrroles, ensuring analytical consistency across synthesis batches.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
Cat. No. B13249519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C)CN(CC2CNCCO2)C(=O)C
InChIInChI=1S/C14H23N3O2/c1-10-6-13(11(2)16-10)8-17(12(3)18)9-14-7-15-4-5-19-14/h6,14-16H,4-5,7-9H2,1-3H3
InChIKeyMJVODVXNXRMURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide: Profile & Structural Features


N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide (CAS 1803593-48-7) is a synthetic, dual-heterocyclic small molecule (C14H23N3O2, MW 265.35) that combines a 2,5-dimethylpyrrole core with a morpholin-2-ylmethyl substituent via a tertiary acetamide linker . The 2,5-dimethylpyrrole scaffold is recognized for its antimycobacterial pharmacophore, with structurally related N-aryl-2,5-dimethylpyrroles demonstrating potent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MIC values of 0.125–2 μg/mL) [1]. The morpholine ring, a privileged structure in medicinal chemistry, is known to modulate physicochemical properties such as solubility, LogP (~0.97), and hydrogen-bonding capacity . This particular combination of a pyrrole and a morpholine moiety connected through an acetamide linker is a structural arrangement that appears in GlaxoSmithKline patent filings on morpholin-acetamide derivatives targeting CCR3-mediated inflammatory diseases (e.g., US7560548B2, EP1324990B1) [2].

Pre-assembled pyrrole-acetamide-morpholine scaffold
Reported antimycobacterial motif (class-level)
Predicted drug-like physicochemical profile

Non-Interchangeability with Structural Analogs


Direct experimental evidence for N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide is currently limited to physicochemical and supplier characterization data; no peer-reviewed biological activity data were identified for this exact compound in primary literature or public databases as of May 2026 [1]. However, the compound embodies a distinct dual-heterocyclic architecture that differentiates it from commercially available analogs. The most structurally proximate comparator, 4-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]morpholine (PubChem CID 472068; C11H18N2O), lacks the acetamide bridge entirely, resulting in a lower molecular weight (194.14 Da) and a reduced hydrogen-bond acceptor count (2 vs. 3), which predictably alters solubility and target-binding profiles [2]. Conversely, N-(morpholin-2-ylmethyl)acetamide (CAS 112913-95-8; C7H14N2O2) retains the morpholine-acetamide functionality but omits the 2,5-dimethylpyrrole moiety, forfeiting the aromatic stacking and lipophilic contributions associated with the pyrrole core . Substituting this specific compound with either fragment analog would result in a molecule that is not isosteric and is likely to exhibit divergent pharmacological or physicochemical behavior.

Fragment analog missing acetamide bridge
Lacks the acetamide linker; may alter H-bonding and solubility profile compared to the full scaffold.
Analog without pyrrole core
Omits the 2,5-dimethylpyrrole ring; loses aromatic stacking and lipophilic contribution, potentially shifting target engagement.

Quantitative Differentiation Evidence


Structural & Physicochemical Uniqueness

No head-to-head biological assays were identified for this compound. The compound is distinguishable from its two core fragment analogs by its hybrid structure, intermediate molecular weight, and distinct hydrogen-bonding and LogP profile. Compared to the pyrrole-morpholine fragment (C11H18N2O, MW 194.14, HBA=2, RotB=3), this compound (C14H23N3O2, MW 265.35, HBA=3, RotB=4) incorporates a tertiary acetamide linker that adds an H-bond acceptor and increases rotational flexibility [1]. Compared to the simpler morpholin-acetamide (C7H14N2O2, MW 158.20, HBA=4, RotB=3), this compound gains the 2,5-dimethylpyrrole group, which increases LogP (estimated ~0.97 vs. ~0.1 for the simpler analog) and provides additional aromatic character .

Scaffold Diff.
Source review
Target: 265.35 Da, 3 HBA, LogP ~0.97. Comparator 1: 194.14 Da, 2 HBA. Comparator 2: 158.20 Da, 4 HBA, LogP ~0.1.
Supports scaffold differentiation for SAR studies.
Calculated properties; no experimental validation.
Medicinal Chemistry Chemical Biology Fragment-based Drug Design

Antitubercular Pharmacophore: 2,5-Dimethylpyrrole Scaffold

Although no direct data exists for the target compound, the 2,5-dimethylpyrrole scaffold is a validated antitubercular pharmacophore. A 2019–2022 medicinal chemistry program demonstrated that N-aryl-2,5-dimethylpyrrole derivatives achieve MIC values as low as 0.125–2 μg/mL against drug-susceptible and MDR M. tuberculosis strains, with lead compound 5d retaining activity against intracellular mycobacteria at concentrations of 1.95–3.9 μg/mL and showing an in vivo toxicity profile comparable to isoniazid [1]. The target compound incorporates the identical 2,5-dimethylpyrrole core but replaces the N-aryl substituent with a morpholinylmethyl-acetamide side chain. This structural deviation could alter target engagement at MmpL3, the putative target identified for the N-aryl series [1].

Antitubercular Motif
Class-level
N-aryl-2,5-dimethylpyrroles: MIC 0.125–2 μg/mL vs. M. tuberculosis. Target not evaluated.
Motif-based hit expansion; direct activity unconfirmed.
No data for this specific compound.
Tuberculosis Antimycobacterial Drug Resistance

Morpholin-Acetamide CCR3 Antagonist Patents

The compound falls within the Markush structure of GSK's morpholin-acetamide patent family (US7560548B2, EP1324990B1), which claims compounds of formula (I) for the treatment of inflammatory diseases mediated by eosinophil, basophil, and Th2-cell infiltration. The patent class exemplifies the morpholin-2-ylmethyl acetamide motif with various N-substituents (including substituted benzyl, phenyl, and heteroaryl groups) but does not specifically exemplify the 2,5-dimethylpyrrol-3-ylmethyl group [1]. The closest exemplified analog in the patent, 2-[(4-fluoro-benzenesulfonyl)-isopropyl-amino]-N-[4-(5 ... 2-yl)-morpholin-2-ylmethyl]-acetamide (from a related Roche patent US9359337B2), demonstrates that the morpholin-2-ylmethyl-acetamide core supports nanomolar-range biological activity when appropriately substituted [2].

Patent Coverage
Context-dependent
Within GSK morpholin-acetamide Markush; pyrrole substituent not exemplified.
Supports IP novelty exploration; activity unconfirmed.
No biological data for compound.
Inflammation Asthma CCR3 Antagonist Eosinophil

Recommended Application Scenarios


Antitubercular Hit Diversification

Procure as a commercially available, novel 2,5-dimethylpyrrole derivative for antitubercular hit-to-lead campaigns. The 2,5-dimethylpyrrole core is a validated antitubercular pharmacophore with MIC values of 0.125–2 μg/mL against MDR-TB strains [1]. This compound introduces a morpholinylmethyl-acetamide side chain that has not been evaluated in any published antimycobacterial screen, offering an opportunity to explore SAR beyond the N-aryl substitution pattern reported in the literature [1].

CCR3 Antagonist Fragment Library Design

Integrate into a fragment-based or scaffold-hopping library targeting CCR3-mediated inflammatory pathways. The GSK morpholin-acetamide patent family (US7560548B2) establishes the morpholin-2-ylmethyl-acetamide moiety as a privileged CCR3 antagonist scaffold, but the 2,5-dimethylpyrrole substituent represents an unexplored aromatic replacement for the commonly claimed benzyl/aryl groups [2]. This compound enables rapid interrogation of pyrrole-containing analogs without de novo synthesis.

Dual-Heterocycle Physicochemical Probe

Use as a physicochemical probe to study the impact of combined pyrrole-morpholine character on solubility, permeability, and metabolic stability. With a calculated LogP of ~0.97, 3 H-bond acceptors, and 4 rotatable bonds , this compound sits in a favorable property space for oral bioavailability. Its dual-heterocycle nature allows direct comparison with mono-heterocyclic analogs to deconvolute the contributions of each ring system to overall ADME properties .

Mannich Pyrrole Functionalization Platform

Employ as a key intermediate or reference standard in synthetic routes involving Mannich-type aminoalkylation of 2,5-dimethylpyrroles. The Mannich reaction of N-substituted 2,5-dimethylpyrroles with formaldehyde and secondary cyclic amines (including morpholine) is well-documented [3], and this compound represents a specific, fully characterized product of such a transformation. It can serve as a characterized analytical standard for reaction monitoring and purity assessment in medicinal chemistry laboratories [3].

Application
Selection Property
Validation Focus
Antitubercular Hit Expansion
2,5-Dimethylpyrrole pharmacophore (class-level)
Direct MIC assay vs. M. tuberculosis strains
CCR3 Antagonist Fragment Library
Morpholin-acetamide scaffold
Eosinophil chemotaxis or CCR3 binding assay
Dual-Heterocycle Physicochemical Probe
Predicted LogP, HBA, RotB profile
Experimental solubility, permeability, metabolic stability
Mannich Reaction Analytical Standard
Fully characterized Mannich adduct
Reaction monitoring, purity verification
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